Octylsparsomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

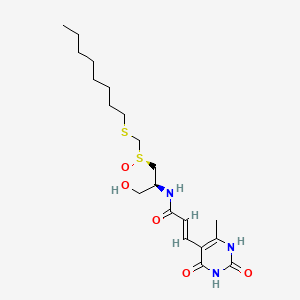

Octylsparsomycin, also known as this compound, is a useful research compound. Its molecular formula is C20H33N3O5S2 and its molecular weight is 459.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Octylsparsomycin functions primarily as a protein synthesis inhibitor by targeting the ribosomal peptidyl transferase center. This inhibition disrupts the translation process, leading to a decrease in protein synthesis essential for cancer cell survival. Studies have shown that this compound exhibits greater potency compared to its parent compound, sparsomycin, particularly against various leukemia and solid tumor models .

In Vitro Studies

Research indicates that this compound demonstrates significant cytotoxic effects on several cancer cell lines, including L1210 lymphoid leukemia and P388 lymphocytic leukemia. In comparative studies, this compound was found to be more effective than sparsomycin in inducing apoptosis in these cells .

In Vivo Studies

In vivo experiments have illustrated that this compound can enhance the efficacy of other chemotherapeutic agents. For instance, when administered alongside cisplatin, it significantly improved survival rates in mice with L1210 leukemia compared to treatment with cisplatin alone . This synergistic effect suggests potential for combination therapies in clinical settings.

Molecular Biology Applications

Ribosome Profiling

Due to its ability to inhibit translation, this compound is utilized in ribosome profiling techniques to study gene expression and protein synthesis dynamics. By halting translation, researchers can analyze the ribosomal occupancy on mRNA and gain insights into translational control mechanisms .

Protein Folding Studies

Recent investigations have indicated that nascent proteins acquire their three-dimensional structures during synthesis on ribosomes. This compound's role in inhibiting this process makes it a valuable tool for studying protein folding and misfolding diseases .

Pharmacological Insights

Toxicity and Pharmacokinetics

Preclinical studies assessing the pharmacokinetics of this compound have revealed a favorable profile with manageable toxicity levels when used at therapeutic doses. Notably, the compound has been associated with lower incidences of severe side effects compared to traditional chemotherapeutics .

Potential Clinical Applications

Given its potent antitumor activity and relatively safe profile, this compound is being evaluated for potential inclusion in clinical trials targeting various malignancies. Its unique mechanism of action could provide new avenues for treating resistant cancer types that do not respond well to existing therapies.

Summary Table of this compound Applications

Propiedades

Número CAS |

88001-59-6 |

|---|---|

Fórmula molecular |

C20H33N3O5S2 |

Peso molecular |

459.6 g/mol |

Nombre IUPAC |

(E)-N-[(2S)-1-hydroxy-3-[(R)-octylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C20H33N3O5S2/c1-3-4-5-6-7-8-11-29-14-30(28)13-16(12-24)22-18(25)10-9-17-15(2)21-20(27)23-19(17)26/h9-10,16,24H,3-8,11-14H2,1-2H3,(H,22,25)(H2,21,23,26,27)/b10-9+/t16-,30+/m0/s1 |

Clave InChI |

CTSQVSMSXPYTMI-YDBINQNNSA-N |

SMILES |

CCCCCCCCSCS(=O)CC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |

SMILES isomérico |

CCCCCCCCSC[S@](=O)C[C@H](CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |

SMILES canónico |

CCCCCCCCSCS(=O)CC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |

Sinónimos |

octylsparsomycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.